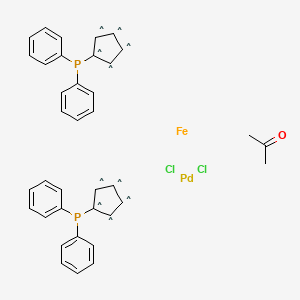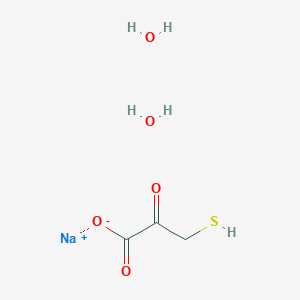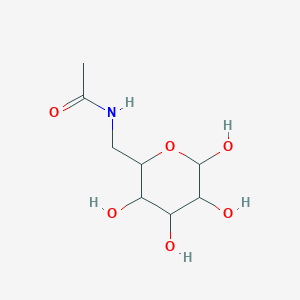
6-Acetamido-6-deoxy-alpha-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetamido-6-deoxy-alpha-D-glucopyranose is a derivative of glucose, where the hydroxyl group at the sixth position is replaced by an acetamido group. This compound is known for its significant role in various biochemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetamido-6-deoxy-alpha-D-glucopyranose typically involves the acetylation of 6-amino-6-deoxy-alpha-D-glucopyranose. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group without affecting other functional groups on the glucose molecule.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through enzymatic methods, which offer higher specificity and yield. Enzymes such as glucosamine-6-phosphate acetyltransferase are employed to catalyze the acetylation process, ensuring efficient conversion of the substrate to the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Acetamido-6-deoxy-alpha-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amino group.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted glucopyranose derivatives depending on the substituent introduced.
Scientific Research Applications
6-Acetamido-6-deoxy-alpha-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: The compound is studied for its role in cellular processes and as a precursor in the biosynthesis of glycosaminoglycans.
Medicine: It is investigated for its potential therapeutic applications, including its use in drug delivery systems and as a component in vaccines.
Industry: The compound is utilized in the production of biodegradable polymers and as an additive in food and cosmetic products.
Mechanism of Action
The mechanism of action of 6-Acetamido-6-deoxy-alpha-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetamido group plays a crucial role in binding to active sites of enzymes, facilitating various biochemical reactions. The compound’s molecular targets include glycosyltransferases and other enzymes involved in carbohydrate metabolism.
Comparison with Similar Compounds
6-Acetamido-6-deoxy-alpha-D-glucopyranose can be compared with other similar compounds such as:
N-Acetylglucosamine: Both compounds have acetamido groups, but differ in their structural configuration and specific applications.
Glucosamine: Lacks the acetamido group, making it less reactive in certain biochemical processes.
6-Deoxyglucose: Lacks both the amino and acetamido groups, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
84064-37-9 |
|---|---|
Molecular Formula |
C8H15NO6 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(10)9-2-4-5(11)6(12)7(13)8(14)15-4/h4-8,11-14H,2H2,1H3,(H,9,10) |
InChI Key |
ZZYSBICZTKUVNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


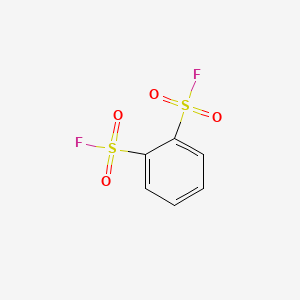

![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid pyridin-3-ylamide](/img/structure/B12053388.png)

![3-(3-chlorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12053399.png)

![2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12053407.png)
![2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12053415.png)
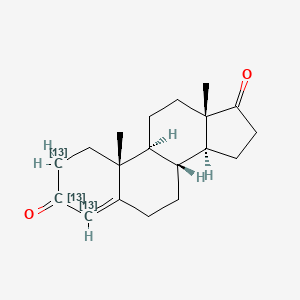
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B12053430.png)
![4-methoxybenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053434.png)
